molecular formula C15H6ClF3O4 B3038110 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione CAS No. 74861-12-4

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione

Cat. No.: B3038110
CAS No.: 74861-12-4
M. Wt: 342.65 g/mol
InChI Key: OOOJECGTOMCHON-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione (CAS 74861-12-4) is a high-purity chemical reagent with a molecular formula of C15H6ClF3O4 and a molecular weight of 342.65 g/mol . This compound is part of the isobenzofuran-1,3-dione family, which are commonly utilized as key building blocks and intermediates in organic synthesis and materials science research . The structure incorporates both a phthalic anhydride moiety and a substituted phenoxy group, making it a versatile precursor for the synthesis of more complex molecules. Its primary research applications include its use as a monomer or intermediate in the development of advanced polymers, such as polyimides, which are known for their high thermal stability and mechanical strength, and are used in electronics and aerospace industries . The presence of the trifluoromethyl (CF3) group is of particular interest, as this moiety is known to enhance properties like metabolic stability, lipophilicity, and bioavailability in the design of pharmaceuticals and agrochemicals . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6ClF3O4/c16-11-5-7(15(17,18)19)1-4-12(11)22-8-2-3-9-10(6-8)14(21)23-13(9)20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJECGTOMCHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC3=C(C=C2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione (CAS 74861-12-4) features a bifunctional architecture:

  • Isobenzofuran-1,3-dione core : Provides electrophilic reactivity for nucleophilic substitutions.
  • 2-Chloro-4-(trifluoromethyl)phenoxy substituent : Enhances lipophilicity and metabolic stability via halogen and fluorinated groups.

The trifluoromethyl group introduces steric and electronic effects that complicate regioselective reactions, particularly during nitration and coupling steps.

Key Synthetic Hurdles

  • Byproduct formation : Nitration at unintended positions (e.g., 6'-nitro derivatives) occurs due to the electron-withdrawing nature of the trifluoromethyl group.
  • Acid chloride instability : Intermediate acid chlorides degrade at elevated temperatures unless stabilized by aprotic solvents like 1,2-dichloroethane (EDC).
  • Purification challenges : Co-crystallization of nitro-isomers requires multi-stage azeotropic drying and fractional crystallization.

Industrial Synthesis Pathways

Condensation of 3-Hydroxybenzoic Acid and 3,4-Dichlorobenzotrifluoride

The primary route begins with the formation of 5-(2-chloro-α,α,α-trifluoro-4-tolyloxy)-benzoic acid (CTTBA) via Friedel-Crafts alkylation:

Reaction conditions :

  • Catalyst : Aluminum trichloride (AlCl₃) or acidic ion-exchange resins.
  • Solvent : Chloroalkanes (e.g., 1,2-dichlorobenzene) at 80–120°C.
  • Yield : 78–82% after recrystallization from ethyl acetate.

Mechanism :
Electrophilic aromatic substitution occurs at the para position of 3-hydroxybenzoic acid, driven by the directing effects of the hydroxyl and carboxyl groups.

Oxidation of CTTBA to Acifluorfen

CTTBA undergoes catalytic oxidation to produce acifluorfen, a herbicidal intermediate:

Oxidation protocol :

  • Catalyst : Cobalt(II) acetate or vanadyl sulfate (0.5–2 mol%).
  • Oxidant : Molecular oxygen (O₂) at 70–150°C.
  • Solvent : EDC or tetrachloroethylene.

Key data :

Parameter Value
Conversion rate 95–98%
Selectivity 88–92%
Byproducts Chlorophthalic anhydride (5–7%)

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Telescoping

Industrial processes prioritize chloroalkanes like EDC for their dual role as solvents and azeotroping agents:

Advantages :

  • Thermal stability : Enables reflux conditions (83°C) without acid chloride degradation.
  • Azeotropic drying : Removes water after aqueous washes, minimizing hydrolysis.

Telescoped steps :

  • CTTBA oxidation → acifluorfen nitration → coupling → purification.
  • Eliminates intermediate isolation, reducing solvent use by 40%.

Catalytic Innovations

Recent advances focus on replacing traditional catalysts:

Catalyst Effect on Yield Byproduct Reduction
Vanadyl acetylacetonate +8% Chlorophthalic anhydride (3%)
Mn(III) porphyrin +5% Nitro-isomers (2%)

These catalysts improve oxygen activation, enhancing CTTBA oxidation selectivity.

Purification and Analytical Control

Crystallization Techniques

Crude this compound is purified via gradient cooling:

Protocol :

  • Dissolve in EDC at 80°C.
  • Cool to 0°C in 10°C increments, holding for 15 minutes at each step.
  • Filter and wash with cold EDC.

Outcome :

  • Purity : 99.2% by HPLC.
  • Yield recovery : 78–82%.

Impurity Profiling

Common impurities and their mitigation:

Impurity Source Removal Method
6'-Nitro isomer Nitration side reaction Fractional crystallization
Chlorophthalic anhydride CTTBA oxidation Aqueous hydrolysis

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory Methods

Parameter Industrial Route Academic Route (e.g.,)
Scale Multi-kilogram Milligram
Solvent EDC Tetrahydrofuran
Catalyst Co(II) salts Pd(PPh₃)₄
Yield 80–87% 65–70%

Industrial methods favor cost-effectiveness and scalability, while academic routes explore novel catalysts at smaller scales.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Structural Insights :

  • Sodium salts (e.g., acifluorfen sodium) exhibit higher water solubility, favoring foliar application, whereas the neutral dione derivative might require formulation adjuvants for field efficacy .
  • The -CF₃ group in all compounds improves resistance to metabolic degradation, a critical feature for prolonged herbicidal activity.

Research Findings and Mechanistic Implications

Herbicidal Activity

While direct studies on this compound are lacking, analogs like acifluorfen sodium induce lipid peroxidation in weeds by generating reactive oxygen species (ROS) under light, leading to membrane disruption . The dione core’s electron-deficient nature could amplify ROS production compared to nitrobenzoates, but this hypothesis requires validation.

Structure-Activity Relationships (SAR)

  • Chloro Substituent : Essential for target-site binding; removal reduces potency.
  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Core Heterocycle : Isobenzofuran-1,3-dione may act as a Michael acceptor, covalently modifying enzymes, whereas nitrobenzoates rely on redox cycling .

Environmental and Toxicological Profiles

Sodium salts like acifluorfen exhibit moderate soil persistence (half-life: 30–60 days) and low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats). The dione derivative’s environmental behavior remains unstudied but could differ due to reduced solubility.

Biological Activity

5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione, commonly known as oxyfluorfen, is a synthetic compound primarily recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C15H6ClF3O4
  • Molecular Weight : 342.65 g/mol
  • CAS Number : 74861-12-4

Oxyfluorfen acts as a selective herbicide by inhibiting carotenoid biosynthesis in plants. Carotenoids are crucial for photosynthesis and protecting plant tissues from oxidative stress. The compound specifically targets the enzyme phytoene desaturase, leading to the accumulation of toxic intermediates that disrupt normal cellular functions and ultimately result in plant death .

Herbicidal Properties

Oxyfluorfen is widely used in agriculture for controlling a range of broadleaf and grassy weeds. Its effectiveness stems from its ability to inhibit photosynthesis by disrupting carotenoid synthesis, making it particularly useful in crops such as soybeans, cotton, peanuts, and corn .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to oxyfluorfen. For instance, derivatives of oxyfluorfen have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These compounds demonstrated IC50 values in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutics .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of oxyfluorfen derivatives on MCF-7 cells.
    • Results indicated significant inhibition of cell proliferation and induction of apoptosis.
    • The mechanism involved disruption of tubulin polymerization, affecting microtubule organization within the cells .
  • Field Trials :
    • Field trials conducted on soybeans showed that oxyfluorfen effectively controlled weed populations without adversely affecting crop yield.
    • The application rates were optimized to balance efficacy and environmental safety.

Safety and Toxicity

While oxyfluorfen is effective as a herbicide and shows potential in cancer therapy, its safety profile must be considered. Studies indicate that it has low toxicity to mammals; however, its environmental impact requires careful management to prevent contamination of non-target species .

Applications

  • Agriculture : Used primarily as a herbicide to manage weed populations in various crops.
  • Pharmaceutical Research : Investigated for potential applications in cancer treatment due to its antiproliferative properties.

Q & A

Q. What computational approaches predict degradation pathways under environmental conditions?

  • Methodological Answer : Use QSAR models to simulate hydrolysis/oxidation pathways. Experimental validation via LC-MS under accelerated UV/thermal stress identifies major degradation products, informing environmental risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione
Reactant of Route 2
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5-(2-Chloro-4-(trifluoromethyl)phenoxy)isobenzofuran-1,3-dione

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